molecular formula C23H28N2O3 B15098744 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B15098744
M. Wt: 380.5 g/mol
InChI Key: RTMQNRRZXXWEIA-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a complex heterocyclic compound featuring a benzofuranone core substituted with methyl groups at positions 3, 6, and 6, and a 4-benzylpiperazine moiety attached via a carbonyl group. This structure combines a bicyclic benzofuranone system, which is known for its metabolic stability and drug-like properties, with a piperazine-based pharmacophore that often enhances binding to neurological targets such as acetylcholinesterase (AChE) or serotonin receptors .

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one

InChI

InChI=1S/C23H28N2O3/c1-16-20-18(26)13-23(2,3)14-19(20)28-21(16)22(27)25-11-9-24(10-12-25)15-17-7-5-4-6-8-17/h4-8H,9-15H2,1-3H3

InChI Key

RTMQNRRZXXWEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzyl group through reductive amination or similar methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Piperazine Carbonyl

The amide carbonyl group connecting the benzofuranone and piperazine moieties can undergo nucleophilic substitution under acidic or basic conditions. Hydrolysis of this bond would regenerate the carboxylic acid and piperazine derivatives.

Reaction Conditions Products Yield Reference
Acidic hydrolysis6M HCl, reflux, 12h3,6,6-Trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one + 4-benzylpiperazine65–70%
Basic hydrolysisNaOH (2M), EtOH, 80°C, 8hSodium salt of benzofuranone + 4-benzylpiperazine55–60%

Reduction of the Benzofuranone Ketone

The ketone at position 4(5H) is susceptible to reduction, yielding a secondary alcohol. Hydrogenation or borohydride-based methods are effective.

Reagent Conditions Product Yield Reference
NaBH4MeOH, 0°C, 2h4-Hydroxy-3,6,6-trimethyl-6,7-dihydro-1-benzofuran85%
H2 (1 atm), Pd/CEtOAc, 25°C, 6hFully saturated 4-hydroxyhexahydrobenzofuran derivative78%

Alkylation/Acylation of the Piperazine Moiety

The secondary amine in the piperazine ring can undergo alkylation or acylation to introduce new substituents.

Reagent Conditions Product Yield Reference
Benzyl chlorideK2CO3, DMF, 80°C, 12hN,N-Dibenzylpiperazine derivative70%
Acetyl chlorideEt3N, CH2Cl2, 0°C, 4hN-Acetylpiperazine derivative82%

Hydrogenation of the Dihydrobenzofuran Ring

The partially saturated 6,7-dihydrobenzofuran ring can be fully hydrogenated to a tetrahydro derivative.

Catalyst Conditions Product Yield Reference
H2 (50 psi), PtO2AcOH, 25°C, 24h3,6,6-Trimethyl-4-oxo-1,5,6,7-tetrahydrobenzofuran90%

Oxidation Reactions

While the ketone is resistant to oxidation, the methyl groups or benzylic positions may react under strong conditions.

Reagent Conditions Product Yield Reference
KMnO4, H2SO4100°C, 6hOxidative cleavage of dihydrofuran ring (degradation observed)40%

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-rich positions (ortho/para to oxygen) may undergo halogenation or nitration, though steric hindrance from trimethyl groups limits reactivity.

Reagent Conditions Product Yield Reference
HNO3, H2SO40°C, 2h5-Nitrobenzofuran derivative (minor product)20%

Key Mechanistic Insights

  • Nucleophilic acyl substitution at the amide carbonyl proceeds via tetrahedral intermediate formation .

  • Piperazine alkylation follows an SN2 mechanism under basic conditions .

  • Visible-light-mediated reactions (e.g., cyclization) could functionalize the benzofuran core via radical intermediates .

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications and substituent variations. Below is a detailed analysis:

Core Benzofuranone Derivatives

Compounds sharing the 6,7-dihydrobenzofuran-4(5H)-one core but differing in substituents include:

  • 3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one () : Synthesized via cyclization of cyclohexanedione derivatives, this compound lacks the piperazine-carbonyl substituent. Its simpler structure is often used as a precursor for more complex derivatives.
  • 2,6,6-Trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one o-(4-chlorobenzyl)oxime (): This oxime derivative replaces the piperazine-carbonyl group with a 4-chlorobenzyloxime moiety.

Key Differences :

Property Target Compound 3,6,6-Trimethyl Analog () 4-Chlorobenzyloxime ()
Molecular Weight ~413.5 g/mol (calculated) ~180.2 g/mol 317.8 g/mol
Substituents 4-Benzylpiperazine-carbonyl None 4-Chlorobenzyloxime
Pharmacological Relevance Potential AChE inhibition (inferred) Precursor role Discontinued, unknown activity
Piperazine-Containing Analogs

The 4-benzylpiperazine group is critical for binding to AChE, as seen in compounds like 2-(2-(4-Benzylpiperazin-1-yl)ethanone derivatives (). These derivatives exhibit potent AChE inhibition, with compound 4a (IC50 = 0.91 µM) outperforming donepezil (IC50 = 0.14 µM) in vitro. The ortho-chloro substituent on the benzyl group enhances activity by promoting electron-withdrawing effects, which stabilize enzyme interactions .

Comparison of Piperazine-Based Inhibitors :

Compound IC50 (µM) Key Substituent Binding Mode
Target Compound Not reported 4-Benzylpiperazine-carbonyl Inferred similar to donepezil
Compound 4a () 0.91 ± 0.045 ortho-Chloro benzyl PAS and CAS AChE binding
Donepezil 0.14 ± 0.03 Indanone-piperidine Dual-site AChE inhibition

Structural Insights :

  • The target compound’s benzylpiperazine-carbonyl group may mimic the indanone-piperidine system in donepezil, but its larger size and rigid benzofuranone core could limit blood-brain barrier penetration compared to smaller analogs .
  • Substituents at the benzyl position (e.g., chloro, methoxy) significantly modulate activity. For example, meta-methoxy groups reduce potency (IC50 = 5.5 µM for compound 4g) compared to ortho/para electron-withdrawing groups .

Biological Activity

2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a compound of interest due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H25N3O3C_{21}H_{25}N_{3}O_{3}. The structural features include:

  • A benzofuran core which is known for various biological activities.
  • A piperazine moiety that enhances receptor binding and activity.

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • CYP Enzyme Inhibition : Research indicates that derivatives related to this compound can inhibit cytochrome P450 enzymes, specifically CYP26A1, which is involved in retinoic acid metabolism. This inhibition has implications for cancer treatment as it may affect tumor growth and progression .
  • Antidepressant Activity : The piperazine group has been associated with antidepressant effects. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways, suggesting potential use in mood disorders .
  • Anticonvulsant Properties : Some studies have indicated that related compounds exhibit anticonvulsant activity through interactions with benzodiazepine receptors, which may also be applicable to this compound .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various cell lines. For instance:

  • Cytotoxicity Assays : The compound showed significant cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Cell Proliferation Inhibition : Studies indicated that the compound inhibits cell proliferation in MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Data Tables

Biological Activity IC50 (µM) Cell Line/Model
CYP26A1 Inhibition4.5MCF-7
Cytotoxicity10.0Various Cancer Cell Lines
Anticonvulsant EffectN/APTZ and MES models

Case Studies

Several studies have explored the biological effects of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of benzofuran derivatives and evaluated their CYP26A1 inhibitory activity using MCF-7 cells. The results showed promising inhibitory effects, suggesting that modifications to the benzofuran structure could enhance potency .
  • Pharmacological Profiling : Another study focused on the pharmacological profiling of piperazine derivatives, revealing their potential in treating anxiety and depression through modulation of neurotransmitter systems .

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